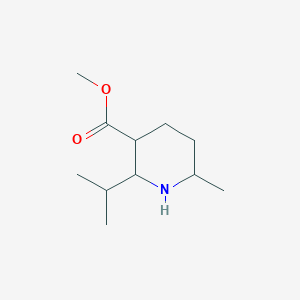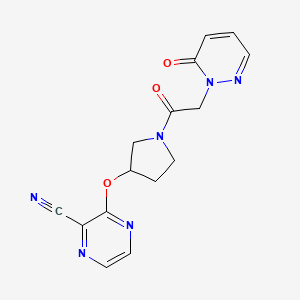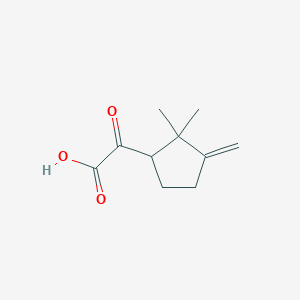![molecular formula C17H12ClN5O B2770042 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide CAS No. 1356702-86-7](/img/structure/B2770042.png)
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group This compound also contains a cyano group attached to a phenyl-pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine.
Introduction of the cyano group: This step involves the reaction of the pyrazole derivative with a suitable nitrile source.
Attachment of the pyridine ring: The cyano-substituted pyrazole is then coupled with a chloropyridine derivative under conditions that facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for cyclization under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield an amide derivative, while oxidation can lead to the formation of a nitro derivative.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxylate: An ester derivative of the compound.
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-sulfonamide: A sulfonamide derivative with different functional properties.
Uniqueness
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-16-8-12(6-7-20-16)17(24)22-15(9-19)13-10-21-23(11-13)14-4-2-1-3-5-14/h1-8,10-11,15H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXLHZFEMOUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2769959.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2769962.png)







![methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2769979.png)

![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)

